molecular formula C17H21N3O4S B2683953 1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2309589-01-1

1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione

Cat. No.: B2683953
CAS No.: 2309589-01-1
M. Wt: 363.43
InChI Key: UYUGUIYZRDKKDV-UHFFFAOYSA-N
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Description

1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, an azetidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as copper (II) catalysts, and reagents like DMAP (4-dimethylaminopyridine) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring, an azetidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-16-7-8-17(22)20(16)13-3-5-15(6-4-13)25(23,24)19-11-14(12-19)18-9-1-2-10-18/h3-6,14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUGUIYZRDKKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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